![molecular formula C11H13F3N2O B2744220 2-[(Pyrrolidin-2-yl)methoxy]-6-(trifluoromethyl)pyridine CAS No. 1283967-64-5](/img/structure/B2744220.png)
2-[(Pyrrolidin-2-yl)methoxy]-6-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Pyrrolidin-2-yl)methoxy]-6-(trifluoromethyl)pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as PMP or PF-06282999 and belongs to the class of pyridine derivatives.
Applications De Recherche Scientifique
Chemical Structure and Synthesis Applications
The study by Butcher, Bakare, and John (2006) discusses the geometric properties of a compound structurally similar to "2-[(Pyrrolidin-2-yl)methoxy]-6-(trifluoromethyl)pyridine," highlighting the envelope geometry of the pyrrolidine ring and the weak intermolecular hydrogen bonding involving the carbonyl O atom (Butcher, R., Bakare, O., & John, N., 2006).
Khlebnikov et al. (2018) utilized a trifluoromethyl-containing building block similar to the target compound for the synthesis of aminopyrroles, showcasing the relevance in creating compounds with potential biological activities (Khlebnikov, A., Funt, L. D., Tomashenko, O., & Novikov, M., 2018).
Nedolya et al. (2015) provide insights into the synthesis of pyrrolylpyridines, indicating the versatility of pyridine and pyrrolidine derivatives in chemical synthesis and the potential to enhance intrinsic properties or introduce new ones (Nedolya, N. A., Tarasova, O., Albanov, A., & Trofimov, B., 2015).
Material Science and Coordination Chemistry
Goura et al. (2014) explored the synthesis and magnetic properties of tetranuclear lanthanide(III) complexes, highlighting the potential of pyridine derivatives in material science and their application in creating materials with unique magnetic properties (Goura, J., Walsh, J. P., Tuna, F., & Chandrasekhar, V., 2014).
Halcrow (2005) reviewed the synthesis and complex chemistry of 2,6-bis(pyrazolyl)pyridines, mentioning the advantages of using pyridine derivatives as ligands, which include forming luminescent lanthanide compounds for biological sensing (Halcrow, M., 2005).
Mécanisme D'action
Target of Action
The pyrrolidine ring is a common feature in many biologically active compounds . It’s often used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase the three-dimensional (3d) coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Propriétés
IUPAC Name |
2-(pyrrolidin-2-ylmethoxy)-6-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)9-4-1-5-10(16-9)17-7-8-3-2-6-15-8/h1,4-5,8,15H,2-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOOENUOSXBQFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=CC=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

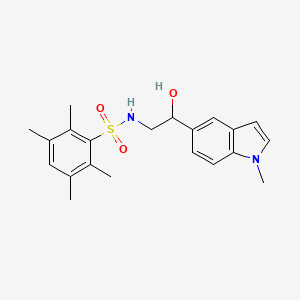
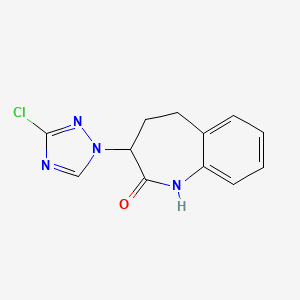
![2-({2'-Oxo-[1,3'-bipiperidine]-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2744140.png)
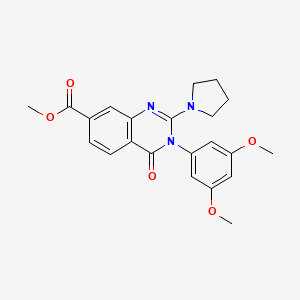
![[2-Chloro-5-methoxy-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B2744145.png)

![Methyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2744147.png)
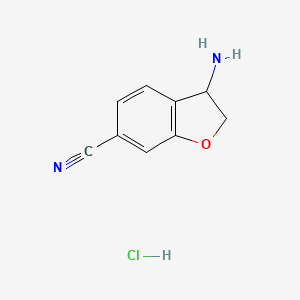
![[4-(Hydroxymethyl)phenyl]methyl 4-(prop-2-enoylamino)benzoate](/img/structure/B2744151.png)

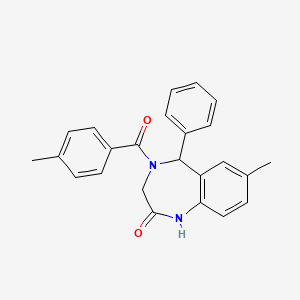
![Benzyl (4-(difluoromethyl)bicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B2744157.png)
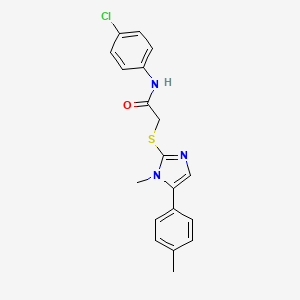
![7-((3-fluorobenzyl)thio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2744160.png)